3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
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Overview
Description
3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in the development of new drugs. This compound, in particular, features a brominated indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromo-6-bromo-5-methyl-2-oxoindole with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be summarized as follows:
Starting Materials: 3-bromo-6-bromo-5-methyl-2-oxoindole and benzohydrazide.
Catalyst: Acid catalyst (e.g., methanesulfonic acid).
Conditions: Reflux in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazones .
Scientific Research Applications
3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-BROMO-N’-[(2-METHOXYBENZYLIDENE)BENZOHYDRAZIDE]: Similar structure but with a methoxy group instead of a second bromine atom.
3-BROMO-N’-[(3-BROMO-5-HYDROXY-4-METHOXYBENZYLIDENE)BENZOHYDRAZIDE]: Contains additional hydroxy and methoxy groups.
Uniqueness
3-BROMO-N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to its dual bromination and the presence of an indole moiety. This combination enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-5-11-13(7-12(8)18)19-16(23)14(11)20-21-15(22)9-3-2-4-10(17)6-9/h2-7,19,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHUGRNQLJDDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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